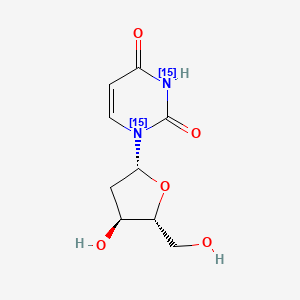

2'-Deoxyuridine-15N2

Description

Significance of Stable Isotopes in Elucidating Biological Pathways

The use of stable isotopes is fundamental to the field of metabolomics, the large-scale study of small molecules within cells, tissues, or organisms. nih.gov By introducing a stable isotope-labeled compound, or tracer, into a biological system, researchers can follow its transformation into various downstream metabolites. nih.gov This allows for the precise mapping of metabolic networks and the quantification of metabolic fluxes—the rates at which molecules move through these pathways. nih.gov Such information is critical for understanding both normal physiology and the biochemical alterations that underlie diseases. drugbank.com

Stable isotope tracing helps to:

Identify novel metabolic pathways and intermediates : By tracking the labeled atoms, scientists can uncover previously unknown biochemical reactions.

Quantify the contribution of different substrates to a metabolic pathway : It allows for the determination of which fuel sources a cell is using.

Determine the rates of biosynthesis and degradation of biomolecules : This provides a dynamic view of metabolic processes that cannot be obtained from static measurements of metabolite concentrations. nih.gov

Role of 2'-Deoxyuridine-15N2 as a Pyrimidine (B1678525) Nucleoside Tracer

2'-Deoxyuridine (B118206) is a pyrimidine nucleoside that plays a central role in the synthesis of DNA. drugbank.comhmdb.ca It is a direct precursor to deoxythymidine monophosphate (dTMP), one of the four essential building blocks of DNA. The synthesis of dTMP from deoxyuridine monophosphate (dUMP) is a critical step in DNA replication. drugbank.com

By labeling 2'-deoxyuridine with two nitrogen-15 (B135050) (¹⁵N) atoms, creating This compound , a powerful tracer for pyrimidine metabolism is generated. The ¹⁵N atoms are incorporated into the pyrimidine ring of the nucleoside. When this labeled compound is introduced to cells, it enters the pyrimidine salvage pathway or can be used to trace the de novo synthesis pathway. creative-proteomics.comwikipedia.org The heavier ¹⁵N atoms act as a "tag" that can be detected by mass spectrometry. As the labeled 2'-deoxyuridine is metabolized, the ¹⁵N atoms are incorporated into subsequent molecules, allowing researchers to track the flow of nitrogen through the pyrimidine synthesis and degradation pathways. nih.gov

The primary application of this compound is to study the intricacies of DNA synthesis and repair. By monitoring the incorporation of the ¹⁵N label into newly synthesized DNA, researchers can quantify the rate of DNA replication and assess the activity of the enzymes involved in pyrimidine nucleotide metabolism. nih.gov This has significant implications for cancer research, where the dysregulation of nucleotide metabolism is a common feature of tumor cells.

To illustrate how this compound can be used to trace metabolic pathways, consider the following simplified example of its incorporation into DNA.

| Step | Process | Labeled Compound | Analytical Detection |

| 1 | Cellular Uptake | This compound is introduced to the cell culture or organism. | |

| 2 | Phosphorylation | This compound is converted to this compound monophosphate (dUMP-15N2) by thymidine (B127349) kinase. | Mass shift in dUMP detected by MS. |

| 3 | Methylation | dUMP-15N2 is converted to deoxythymidine-15N2 monophosphate (dTMP-15N2) by thymidylate synthase. | Mass shift in dTMP detected by MS. |

| 4 | Further Phosphorylation | dTMP-15N2 is phosphorylated to deoxythymidine-15N2 triphosphate (dTTP-15N2). | Mass shift in dTTP detected by MS. |

| 5 | DNA Incorporation | dTTP-15N2 is incorporated into newly synthesized DNA strands by DNA polymerase. | Detection of ¹⁵N in isolated DNA by isotope ratio MS. |

Historical Context and Evolution of Isotopic Tracing Methodologies

The concept of using isotopes as tracers in biological research dates back to the early 20th century. The discovery of isotopes by Frederick Soddy laid the groundwork for these techniques. nsf.gov Early studies in the 1930s and 1940s primarily utilized radioactive isotopes to trace metabolic pathways. creative-proteomics.com These pioneering experiments provided the first direct evidence of the dynamic nature of metabolism.

The development of mass spectrometry by Nobel laureates J.J. Thomson and F.W. Aston was a crucial advancement that enabled the detection and quantification of stable isotopes. nsf.gov However, the widespread use of stable isotopes in biochemical research was initially limited by the complexity of the instrumentation and the need for highly enriched isotopic compounds.

Over the past few decades, significant advancements in analytical technologies, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy, have made stable isotope tracing more accessible and powerful. nsf.gov The development of high-resolution mass spectrometers allows for the precise measurement of isotopic enrichment in complex biological samples. nih.gov This has led to the emergence of sophisticated techniques like Stable Isotope Resolved Metabolomics (SIRM), which enables the detailed tracking of individual atoms through metabolic networks. drugbank.com The synthesis of a wide array of stable isotope-labeled compounds, including this compound, has further expanded the scope of these powerful research tools.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O5 |

|---|---|

Molecular Weight |

230.19 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](1,3-15N2)pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i10+1,11+1 |

InChI Key |

MXHRCPNRJAMMIM-QPLOVMLOSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1[15N]2C=CC(=O)[15NH]C2=O)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Applications of 2 Deoxyuridine 15n2

Nuclear Magnetic Resonance (NMR) Spectroscopy

Incorporation of ¹⁵N isotopes into 2'-deoxyuridine (B118206) allows for a range of sophisticated NMR experiments that are not feasible with the unlabeled compound. The ¹⁵N nucleus is NMR active with a spin of 1/2, leading to sharp signals and enabling the use of heteronuclear correlation techniques to probe molecular structure and dynamics with high precision. huji.ac.il

¹⁵N NMR Chemical Shift Analysis in Molecular Systems

The chemical shift of a ¹⁵N nucleus is highly sensitive to its local electronic environment, making it an excellent reporter for subtle changes in molecular structure and bonding. fu-berlin.de In the context of 2'-Deoxyuridine-¹⁵N₂, the chemical shifts of the N1 and N3 atoms provide valuable information about tautomeric states, protonation events, and hydrogen bonding.

Research on DNA dodecamers containing [N3-¹⁵N]-5-substituted-2'-deoxyuridine derivatives has demonstrated a linear correlation between the ¹⁵N chemical shifts and the pKa values of the nucleoside derivatives. nih.gov This relationship underscores the utility of ¹⁵N NMR in quantifying the electronic effects of substituents on the pyrimidine (B1678525) ring, which in turn influences the strength of hydrogen bonds in Watson-Crick base pairing. nih.gov The ¹⁵N isotope acts as a sensitive probe for these hydrogen bonds. fu-berlin.de

Table 1: Correlation of ¹⁵N Chemical Shift with Substituent pKa in 5-Substituted-2'-deoxyuridine Derivatives This table is illustrative, based on findings that NMR parameters correlate linearly with pKa values of 2'-deoxyuridine derivatives. nih.gov

| 5-Substituent (X) | Approximate pKa | Relative ¹⁵N Chemical Shift (ppm) of N3 |

|---|---|---|

| -H | ~9.3 | Baseline |

| -CH₃ (Thymidine) | ~9.8 | Upfield Shift |

| -Br | ~8.0 | Downfield Shift |

| -CN | ~7.5 | Significant Downfield Shift |

Structural Elucidation and Conformation Studies of Labeled Nucleic Acids

For larger nucleic acids, standard one-dimensional ¹H NMR spectra are often too complex due to severe signal overlap. rsc.org The incorporation of ¹⁵N (and ¹³C) labels into nucleosides like 2'-deoxyuridine is essential for overcoming this limitation. rsc.org Heteronuclear NMR experiments, such as the two-dimensional Heteronuclear Single Quantum Correlation (HSQC) experiment, correlate the chemical shifts of ¹⁵N atoms with their directly attached protons. rsc.org

This approach allows the signals to be spread into a second dimension, dramatically improving resolution. rsc.org Further extension into 3D and 4D NMR experiments by combining HSQC with traditional COSY or NOESY-type experiments enables the measurement of a greater number of structural constraints for determining the precise three-dimensional atomic structure of DNA and RNA molecules. rsc.org Studies on DNA dodecamers incorporating [N3-¹⁵N]-2'-deoxyuridine derivatives have successfully utilized these methods to investigate the detailed structure of the DNA duplex. nih.gov

Probing Intramolecular and Intermolecular Interactions

The sensitivity of the ¹⁵N chemical shift to hydrogen bonding makes 2'-Deoxyuridine-¹⁵N₂ an invaluable probe for studying both intramolecular and intermolecular interactions. fu-berlin.de Within a DNA duplex, the N3 atom of uridine (B1682114) participates in a Watson-Crick hydrogen bond with an adenine (B156593) base. Changes in the strength or geometry of this hydrogen bond, for instance due to drug binding or protein interaction, are directly reflected in the ¹⁵N chemical shift of the N3 atom. nih.gov

Furthermore, ¹⁵N-edited/¹⁵N-filtered Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique for unambiguously identifying intermolecular interactions. utoronto.ca In a complex between a ¹⁵N-labeled nucleic acid and an unlabeled protein or drug, this experiment selectively detects NOEs (and thus, close spatial proximities) only between the labeled DNA and the unlabeled ligand, filtering out all intramolecular NOEs from each binding partner. utoronto.caoup.com This allows for precise mapping of the binding interface. acs.org

Quantitative ¹⁵N NMR for Labeled Species Detection

While ¹⁵N NMR is more commonly used for structural and qualitative analysis, it can also be applied for quantitative measurements (qNMR). Quantitative NMR relies on the principle that the integrated signal intensity of a resonance is directly proportional to the number of corresponding nuclei in the sample. However, the application of ¹⁵N qNMR faces challenges, including the low natural abundance (which is overcome by isotopic enrichment), the inherently low gyromagnetic ratio of ¹⁵N (resulting in lower sensitivity), and long spin-lattice relaxation times (T1), which can necessitate long delays between scans to ensure full signal recovery for accurate quantification.

Despite these hurdles, ¹⁵N NMR can be used to confirm the incorporation and position of isotopic labels in synthesized compounds like 2'-Deoxyuridine-¹⁵N₂. benchchem.com For quantitative analysis of the concentration of a labeled species, careful experimental setup with appropriate relaxation agents and calibration standards is required. The primary advantage of qNMR is that it can be non-destructive and does not require an identical chemical standard for calibration, as quantification can be performed relative to a certified internal standard of a different chemical structure.

Mass Spectrometry (MS) Techniques

In mass spectrometry, the two additional mass units of 2'-Deoxyuridine-¹⁵N₂ compared to its unlabeled counterpart allow for clear differentiation and highly accurate quantification.

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS), typically coupled with liquid chromatography (LC-MS/MS), is the gold standard for accurate quantification of molecules in complex biological matrices. acs.orgnih.gov This method relies on the use of a stable isotope-labeled internal standard, for which 2'-Deoxyuridine-¹⁵N₂ is an ideal candidate for the analysis of unlabeled 2'-deoxyuridine. acs.org

The procedure involves adding a precisely known amount of 2'-Deoxyuridine-¹⁵N₂ to a sample containing an unknown quantity of natural 2'-deoxyuridine. The labeled standard and the unlabeled analyte are chemically identical and thus co-elute during chromatography and exhibit the same ionization efficiency in the mass spectrometer. By measuring the ratio of the mass spectrometric signal of the analyte (unlabeled) to that of the internal standard (¹⁵N₂-labeled), the exact amount of the analyte in the original sample can be calculated with very high precision and accuracy, correcting for any sample loss during preparation or variations in instrument response. acs.org This technique is widely used to quantify DNA damage products and other nucleoside modifications in cells and tissues. acs.orgiaea.org

Table 2: Principle of Isotope Dilution Mass Spectrometry using 2'-Deoxyuridine-¹⁵N₂

| Step | Description | Key Parameter |

|---|---|---|

| 1. Spiking | A known amount of 2'-Deoxyuridine-¹⁵N₂ (Internal Standard) is added to the sample. | Concentration of Standard (known) |

| 2. Sample Preparation | Extraction and purification of nucleosides from the biological matrix. Analyte and standard are treated identically. | Procedural losses affect both equally. |

| 3. LC-MS/MS Analysis | The sample is analyzed. The mass spectrometer is set to detect the mass-to-charge ratio (m/z) for both the unlabeled analyte and the ¹⁵N₂-labeled standard. | Signal Intensity Ratio (Analyte / Standard) |

| 4. Quantification | The concentration of the unlabeled analyte is calculated based on the measured intensity ratio and the known concentration of the added standard. | Concentration of Analyte (calculated) |

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Methodologies for Labeled Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for quantitative metabolic studies utilizing 2'-Deoxyuridine-¹⁵N₂. This compound is an ideal internal standard for isotope dilution mass spectrometry, a gold-standard quantification method that corrects for sample loss during preparation and variations in instrument response. d-nb.infobocsci.com The fundamental principle relies on the near-identical chemical and physical properties of the labeled standard and the unlabeled analyte, causing them to co-elute during chromatographic separation and experience similar ionization efficiencies in the mass spectrometer. researchgate.net

A typical workflow involves the enzymatic hydrolysis of DNA samples to release individual deoxynucleosides. d-nb.infooup.com A known quantity of 2'-Deoxyuridine-¹⁵N₂ is then added to the sample. d-nb.info The mixture is analyzed by LC-MS/MS, often operating in Multiple Reaction Monitoring (MRM) mode. d-nb.infopsu.edu In MRM, specific precursor-to-product ion transitions are monitored for both the unlabeled analyte and the ¹⁵N-labeled internal standard. For instance, the transition for unlabeled 2'-deoxyuridine (mass: 228.2 g/mol ) might be monitored, while a separate channel monitors the corresponding transition for 2'-Deoxyuridine-¹⁵N₂ (mass: 230.2 g/mol ). d-nb.info The ratio of the signals from the analyte and the internal standard allows for highly accurate and precise quantification. oup.com This approach has been successfully applied to quantify glutamine-derived ¹⁵N flux into nucleosides and nucleobases in cancer cell lines. nih.govresearchgate.net

| Parameter | Description | Example Application |

| Sample Preparation | Enzymatic digestion of DNA/RNA to nucleosides using enzymes like nuclease P1 and alkaline phosphatase. d-nb.info | Quantification of DNA damage products or metabolic flux. nih.gov |

| Internal Standard | A known amount of 2'-Deoxyuridine-¹⁵N₂ is added to the sample digest. | Corrects for variability in sample handling and MS analysis. d-nb.info |

| LC Separation | Reversed-phase chromatography separates nucleosides from other matrix components. The labeled standard and unlabeled analyte ideally co-elute. researchgate.net | Analysis of nucleosides in cell culture, plasma, or tissue extracts. nih.gov |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) of specific mass transitions for both unlabeled and ¹⁵N₂-labeled deoxyuridine. | Unlabeled dU (C₉H₁₂N₂O₅): Precursor [M+H]⁺ at m/z 229.1 -> Product at m/z 113.1 (uracil fragment).Labeled dU (C₉H₁₂¹⁵N₂O₅): Precursor [M+H]⁺ at m/z 231.1 -> Product at m/z 115.1 (¹⁵N₂-uracil fragment). |

| Quantification | The ratio of the peak areas of the analyte and the internal standard is used to calculate the absolute concentration of the analyte. oup.com | Determining the concentration of 2'-deoxyuridine in biological samples. |

This interactive table summarizes a typical LC-MS/MS workflow using 2'-Deoxyuridine-¹⁵N₂ as an internal standard. Note: Specific m/z values are illustrative.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Tracing

Gas chromatography-mass spectrometry (GC-MS) provides another powerful platform for isotope tracing studies involving ¹⁵N-labeled compounds. mdpi.com A primary challenge is that nucleosides like 2'-Deoxyuridine are non-volatile. Therefore, a critical step in the workflow is chemical derivatization to increase their volatility for GC analysis. nih.govresearchgate.net Common derivatization methods involve silylation, for example, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. nih.govjianhaidulab.commassbank.eu

Once derivatized, the sample is injected into the gas chromatograph, which separates the compounds based on their boiling points and interactions with the column's stationary phase. The eluting compounds then enter the mass spectrometer. In isotope tracing experiments, the mass spectrometer can distinguish between the derivatized, unlabeled metabolite and its ¹⁵N-labeled isotopologue by their mass difference. researchgate.netnih.gov For sample preparation, enzymatic hydrolysis is preferred over acid hydrolysis to prevent the artificial deamination of nucleobases, which could otherwise skew results. nih.gov The technique has been used to determine ¹⁵N enrichment in metabolites like allantoin (B1664786) and uric acid, which are related to nucleotide metabolism. nih.gov

| Step | Procedure | Rationale |

| 1. Sample Hydrolysis | DNA is enzymatically digested to deoxynucleosides. nih.gov | Prevents artifactual deamination associated with acid hydrolysis. |

| 2. Derivatization | Nucleosides are reacted with a silylating agent (e.g., MTBSTFA) at an elevated temperature (e.g., 70°C). jianhaidulab.com | To make the polar nucleosides volatile for GC analysis. |

| 3. GC Separation | The derivatized sample is injected onto a GC column (e.g., DB-5MS) with a specific temperature program. jianhaidulab.com | To separate the analyte of interest from other compounds in the mixture. |

| 4. MS Detection | The mass spectrometer is operated in selected ion monitoring (SIM) or scan mode to detect characteristic ions of the derivatized labeled and unlabeled nucleosides. jianhaidulab.com | The mass shift due to the ¹⁵N atoms allows for tracing and quantification of isotope incorporation. |

This interactive table outlines the general workflow for analyzing ¹⁵N-labeled nucleosides by GC-MS.

Applications of Mass Spectrometry Imaging (MSI) in Tracer Distribution

Mass Spectrometry Imaging (MSI) is a transformative technique that visualizes the spatial distribution of molecules directly within tissue sections, providing crucial spatial context for metabolic studies. rsc.orglaboratoire-prism.fr When combined with stable isotope labeling, MSI can map the location and intensity of tracers like 2'-Deoxyuridine-¹⁵N₂ and its downstream metabolites within complex biological systems. creative-proteomics.com This allows researchers to observe the heterogeneous distribution of a compound within different cell types or microenvironments of a tissue. laboratoire-prism.fr

Several MSI technologies are employed for this purpose. Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI can localize a wide range of biomolecules with a spatial resolution of approximately 5-200 µm. rsc.org In a typical experiment, a ¹⁵N-labeled precursor is administered to an organism, and after a set time, tissue sections are prepared and coated with a MALDI matrix. The instrument then rasters across the tissue, acquiring a mass spectrum at each pixel. By mapping the intensity of the ion corresponding to the ¹⁵N-labeled molecule (e.g., m/z 105.1 for ¹⁵N-choline vs. m/z 104.1 for the unlabeled form), its distribution can be imaged. rsc.org For higher resolution, Secondary Ion Mass Spectrometry (SIMS) techniques like NanoSIMS can be used, offering spatial resolutions down to 50-200 nm. laboratoire-prism.frnih.gov This has enabled the visualization of ¹⁵N incorporation into subcellular organelles. laboratoire-prism.fr

| MSI Technique | Principle | Spatial Resolution | Key Application in ¹⁵N Tracing |

| MALDI-MSI | A laser desorbs and ionizes analytes from a tissue section coated with a crystalline matrix. laboratoire-prism.fr | 5-200 µm | Imaging the distribution of ¹⁵N-labeled metabolites, lipids, and peptides across different tissue regions (e.g., in plants or tumors). rsc.orgresearchgate.net |

| NanoSIMS | A focused primary ion beam sputters secondary ions from the sample surface, which are analyzed by a mass spectrometer. nih.gov | 50-200 nm | High-resolution mapping of ¹⁵N incorporation into specific cells and subcellular compartments. laboratoire-prism.fr |

| ToF-SIMS | Uses a pulsed primary ion beam and a time-of-flight mass analyzer to generate images. | ~1-5 µm | Identifying and imaging ¹⁵N-labeled cells within a mixed cell population or in tissue culture. nih.gov |

This interactive table compares different Mass Spectrometry Imaging techniques used for visualizing the distribution of ¹⁵N-labeled tracers.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is the essential separation technique that precedes the mass spectrometric analysis of 2'-Deoxyuridine-¹⁵N₂ and its unlabeled analog. The complexity of biological matrices necessitates a robust separation step to isolate nucleosides from thousands of other molecules, thereby reducing ion suppression and improving the accuracy of detection. tandfonline.com

Reversed-Phase HPLC for Nucleoside and Metabolite Separation

Reversed-phase HPLC (RP-HPLC) is the most widely used chromatographic mode for the separation of nucleosides and their metabolites. nih.govtandfonline.com In this technique, analytes are separated based on their hydrophobicity. A non-polar stationary phase, typically silica (B1680970) particles chemically bonded with C8 or C18 alkyl chains, is used with a polar mobile phase. oup.com

For nucleoside analysis, the mobile phase often consists of a mixture of water or an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govoup.com A gradient elution, where the concentration of the organic modifier is increased over time, is typically employed to effectively separate a wide range of metabolites with varying polarities. nih.gov More polar compounds like nucleosides elute earlier, while more non-polar compounds are retained longer on the column. For highly polar analytes that show poor retention, ion-pair RP-HPLC can be used, where an ion-pairing agent is added to the mobile phase to enhance the interaction of charged analytes with the stationary phase. tandfonline.com

| HPLC Parameter | Typical Condition | Purpose |

| Column | Reversed-phase C18 or C8 (e.g., Agilent RRHD SB-CN, YMC ODS-AQ). nih.govresearchgate.net | Separation based on hydrophobicity. |

| Mobile Phase A | Aqueous buffer (e.g., 1 mM ammonium acetate (B1210297) in water). researchgate.net | Polar component of the mobile phase. |

| Mobile Phase B | Organic modifier (e.g., Acetonitrile or Methanol). nih.govoup.com | Non-polar component; strength is increased to elute analytes. |

| Elution Mode | Gradient elution (e.g., 2% B to 98% B over 15 minutes). nih.gov | To separate compounds with a wide range of polarities effectively. |

| Flow Rate | 0.2 - 0.4 mL/min for analytical scale columns. psu.edunih.gov | Controls the speed of separation and analysis time. |

| Detection | UV detector (for method development) or Mass Spectrometer (for final analysis). nih.gov | To monitor the elution of compounds from the column. |

This interactive table provides an overview of typical RP-HPLC conditions used for the analysis of nucleosides.

Method Development for Isotope-Labeled Compounds

When developing an HPLC method for quantitative analysis using an isotope-labeled internal standard like 2'-Deoxyuridine-¹⁵N₂, the primary goal is often to achieve co-elution of the labeled standard and the unlabeled analyte. researchgate.net Because stable isotope substitution results in a negligible change in polarity and retention time, this is usually straightforward. Co-elution is advantageous because it ensures that both the analyte and the internal standard are subjected to the exact same matrix effects and ionization conditions as they enter the mass spectrometer, which is crucial for accurate quantification. bocsci.comresearchgate.net

Method development focuses on optimizing the separation of the analyte/standard pair from other interfering substances in the biological matrix. Key steps include:

Column Selection: Choosing a stationary phase (e.g., C18) that provides good retention and peak shape for nucleosides.

Mobile Phase Optimization: Adjusting the pH of the aqueous mobile phase and the type of organic modifier to fine-tune the separation and improve resolution from interfering peaks.

Gradient Optimization: Tailoring the gradient slope and duration to ensure that all compounds of interest are well-resolved within a reasonable run time.

Validation: The final method is validated for parameters such as linearity, accuracy, precision, and limit of quantification (LOQ) to ensure it is reliable for its intended purpose. nih.gov

The use of a stable isotope-labeled internal standard like 2'-Deoxyuridine-¹⁵N₂ significantly simplifies and accelerates this process by providing a robust internal control that compensates for many analytical variables. bocsci.com

Investigations of Nucleic Acid Metabolism and Dynamics Utilizing 2 Deoxyuridine 15n2

Elucidation of DNA Synthesis and Replication Mechanisms

The incorporation of labeled precursors like 2'-Deoxyuridine-15N2 is fundamental to studying the intricate processes of DNA synthesis and replication. By tracking the ¹⁵N label, researchers can monitor the pathways of nucleotide metabolism and the dynamics of DNA assembly.

Analysis of Deoxynucleotide Pool Dynamics

Stable isotope tracers such as this compound are invaluable for dissecting the complexities of deoxynucleotide triphosphate (dNTP) pools. These pools are critical for DNA replication and repair, and their regulation is tightly controlled. By introducing ¹⁵N-labeled deoxyuridine, scientists can trace its conversion to other pyrimidine (B1678525) deoxynucleotides and quantify the flux through these pathways. This approach helps to understand how cells maintain a balanced supply of dNTPs for DNA synthesis.

Studies of DNA Polymerase Fidelity and Substrate Specificity

DNA polymerases are the enzymes responsible for synthesizing DNA molecules from deoxyribonucleotides. biocompare.com The fidelity of these enzymes is crucial for maintaining genome stability. neb.com Studies using analogs of natural nucleotides, including isotopically labeled versions, can provide insights into the substrate specificity of DNA polymerases. For instance, investigating how DNA polymerases recognize and incorporate this compound triphosphate can reveal details about the enzyme's active site and its interaction with the nucleotide base. While DNA polymerases have a high degree of fidelity, they can mistakenly incorporate uracil (B121893) into DNA. neb.comdrugbank.com The use of labeled deoxyuridine can help in studying the frequency and consequences of such misincorporation events.

Research on DNA Repair Pathways and Mechanisms

DNA is constantly under assault from endogenous and exogenous agents, leading to various forms of damage. microbenotes.com Cells have evolved sophisticated DNA repair mechanisms to counteract this damage. libretexts.org The incorporation of uracil into DNA, which can occur through the deamination of cytosine or the use of dUTP instead of dTTP during replication, is a common type of DNA lesion. neb.comwikipedia.org The base excision repair (BER) pathway is primarily responsible for removing uracil from DNA. microbenotes.comwikipedia.org

By introducing this compound into cells, researchers can specifically label the uracil sites in the genome. nih.gov This allows for precise tracking of the recognition and excision of these labeled bases by enzymes such as uracil-DNA glycosylase, a key component of the BER pathway. microbenotes.comwikipedia.org Subsequent steps involving AP endonucleases, DNA polymerases, and DNA ligases can also be monitored, providing a comprehensive view of the entire repair process. libretexts.org Such studies are crucial for understanding the efficiency and regulation of DNA repair pathways and their role in preventing mutations and maintaining genomic integrity. nih.gov

Analysis of Nucleotide Turnover and Degradation Pathways

The cellular pool of nucleotides is maintained through a balance of de novo synthesis, salvage pathways, and degradation. columbia.eduegyankosh.ac.in Isotopically labeled nucleosides like this compound are instrumental in studying the rates of nucleotide turnover and the pathways of their degradation. libretexts.org Once introduced into a cell, the labeled deoxyuridine enters the nucleotide pool and can be either incorporated into DNA or catabolized. egyankosh.ac.in

The degradation of pyrimidine nucleotides involves a series of enzymatic steps that ultimately lead to the production of β-alanine. egyankosh.ac.in By tracking the ¹⁵N label from this compound, researchers can follow its journey through these catabolic pathways. This allows for the measurement of the rate of pyrimidine degradation and the identification of key regulatory enzymes in the process.

| Intermediate | Enzyme |

| This compound | Uridine (B1682114) Phosphorylase |

| Uracil-15N2 | Dihydropyrimidine Dehydrogenase |

| Dihydrouracil-15N2 | Dihydropyrimidinase |

| β-Ureidopropionate-15N2 | β-Ureidopropionase |

| β-Alanine-15N2 | - |

| Table 1. Simplified Degradation Pathway of this compound. This interactive table outlines the major steps and enzymes involved in the catabolism of deoxyuridine. |

Studies of Enzymatic Pathways Involving Uracil Metabolism

Uracil and its derivatives are central to several key enzymatic pathways. The use of this compound allows for detailed kinetic and mechanistic studies of the enzymes involved in these pathways.

Thymidylate Synthase Activity and Regulation

Thymidylate synthase (TS) is a critical enzyme that catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. drugbank.comgenecards.org This reaction is unique as it uses N⁵,N¹⁰-methylenetetrahydrofolate as both a methyl group donor and a reductant. drugbank.com

Deoxyuridine and Uridine Phosphorylase Studies

Uridine phosphorylase (UP) and thymidine (B127349) phosphorylase (TP) are key enzymes in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of uridine and deoxyuridine. researchgate.netscispace.comnih.gov The use of isotopically labeled substrates like this compound has been instrumental in elucidating the kinetic and mechanistic details of these enzymes.

One of the primary applications of this compound is in the study of kinetic isotope effects (KIEs). KIEs provide information about the transition state of an enzyme-catalyzed reaction by measuring the change in reaction rate when an atom is replaced with its heavier isotope. In studies of uridine phosphorylase from various organisms, including Trypanosoma cruzi, the causative agent of Chagas disease, 2'-Deoxyuridine (B118206) labeled with stable isotopes has been used to probe the enzymatic mechanism. scispace.comnih.govacs.org

For instance, in the arsenolysis of uridine catalyzed by T. cruzi uridine phosphorylase, a set of KIEs were measured using different isotopically labeled uridine molecules, including [1,3-¹⁵N₂]-uridine. nih.govacs.org The intrinsic KIE for the 1,3-¹⁵N₂ labeled substrate was found to be 1.034. scispace.comnih.govacs.org This value, in conjunction with other KIEs, supported an almost synchronous, Sₙ2-like transition state model for the reaction, where the ribosyl moiety has significant bond order to both the incoming nucleophile and the leaving group. scispace.comnih.gov

The specificity of these phosphorylases for their substrates is another area of investigation. Uridine phosphorylase from T. cruzi has been shown to have similar specificity for both uridine and 2'-deoxyuridine, indicating that the 2'-hydroxyl group of the ribose is not critical for substrate binding or catalysis. nih.gov In contrast, the enzyme shows no detectable activity towards thymidine or purine (B94841) nucleosides. scispace.comnih.gov

Table 1: Kinetic Isotope Effects in T. cruzi Uridine Phosphorylase-Catalyzed Arsenolysis

| Isotopic Position | Kinetic Isotope Effect (KIE) |

|---|---|

| 1'-¹⁴C | 1.103 |

| 1,3-¹⁵N₂ | 1.034 |

| 1-¹⁵N | 1.030 |

| 3-¹⁵N | 1.004 |

| 1'-³H | 1.132 |

| 2'-²H | 1.086 |

| 5'-³H₂ | 1.041 |

Data from studies on the arsenolysis of uridine catalyzed by Trypanosoma cruzi uridine phosphorylase. scispace.comnih.govacs.org

Incorporation Studies into DNA and RNA in Cellular and Subcellular Models

The incorporation of 2'-Deoxyuridine and its analogs into DNA is a critical area of research, with implications for understanding DNA replication, repair, and the mechanisms of certain therapeutic agents. While direct studies specifically detailing the incorporation of this compound are not extensively reported in the provided context, the principles of using isotopically labeled nucleosides are well-established for tracing their metabolic fate.

Labeled 2'-deoxyuridine can be used to monitor its potential misincorporation into DNA. Typically, uracil in DNA arises from the deamination of cytosine. nih.gov However, 2'-deoxyuridine triphosphate (dUTP) can also be erroneously incorporated into DNA by DNA polymerases. Cells have mechanisms to prevent this, such as the enzyme dUTPase, which hydrolyzes dUTP.

In experimental settings, the incorporation of labeled 2'-deoxyuridine can be tracked to study the efficiency of these proofreading and repair mechanisms. For example, in studies of Drosophila melanogaster, 2'-deoxyuridine has been quantified in the DNA at different life cycle stages. researchgate.net Such studies could be enhanced by using this compound to precisely trace the origin and fate of the incorporated nucleoside using mass spectrometry-based techniques.

Furthermore, the incorporation of modified nucleosides is a key aspect of the action of many antiviral and anticancer drugs. Analogs of 2'-deoxyuridine are often used as therapeutic agents. medchemexpress.com Isotopic labeling with ¹⁵N, such as in this compound, allows for detailed pharmacokinetic and metabolic studies of these drugs, tracing how they are taken up by cells, phosphorylated to their active triphosphate forms, and incorporated into the nucleic acids of the target cells or viruses.

**Table 2: Investigated DNA Modifications in *Drosophila melanogaster***

| DNA Modification | Abbreviation |

|---|---|

| 5-methyl-2'-deoxycytidine | 5-mdC |

| 5-(hydroxymethyl)-2'-deoxycytidine | 5-hmdC |

| 5-(hydroxymethyl)-2'-deoxyuridine | 5-hmdU |

| 2'-deoxyuridine | dU |

| 8-oxo-7,8-dihydro-2'-deoxyguanosine | 8-oxodG |

| N6-methyl-2'-deoxyadenosine | N6-mdA |

Quantified DNA modifications in the genome of D. melanogaster at various developmental stages. researchgate.net

Metabolic Flux Analysis and Pathway Elucidation Using 2 Deoxyuridine 15n2

Tracing Carbon and Nitrogen Fluxes in Pyrimidine (B1678525) and Purine (B94841) Metabolism

The biosynthesis of purine and pyrimidine nucleotides is fundamental for DNA and RNA synthesis. nih.gov Metabolic flux analysis using isotopically labeled compounds like 2'-Deoxyuridine-15N2 allows for the detailed mapping of nitrogen and carbon flow through these critical pathways. nih.govresearchgate.net

When cells are supplied with this compound, the labeled nitrogen atoms from the pyrimidine ring can be traced as they are incorporated into the nucleotide pool. This enables the quantification of the relative contributions of different precursor molecules to the synthesis of pyrimidines and purines. For instance, the nitrogen atoms from the labeled deoxyuridine can be tracked into other pyrimidines like deoxycytidine and thymidine (B127349), as well as into the purine nucleotide pool through salvage pathways and interconversion reactions. wikipedia.org

The analysis of isotopologue distribution in these nucleotides via mass spectrometry provides quantitative data on the flux through various enzymatic steps. This information is crucial for understanding how cells regulate the production of these essential building blocks under different physiological or pathological conditions.

Interrogation of Central Carbon and Nitrogen Metabolic Interconnections

Nucleotide biosynthesis is intrinsically linked to central carbon and nitrogen metabolism, which provides the necessary precursors and energy. nih.govmdpi.com Glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle are key carbon-donating pathways, while amino acids such as glutamine, glycine, and aspartate serve as primary nitrogen donors. nih.govresearchgate.net

By using this compound in combination with other isotopic tracers, such as ¹³C-labeled glucose or glutamine, researchers can simultaneously trace the flow of both carbon and nitrogen. nih.gov This dual-labeling approach allows for a comprehensive analysis of the interplay between these major metabolic networks. For example, it can reveal how changes in glucose metabolism affect the utilization of nitrogen from amino acids for nucleotide synthesis. elifesciences.org This integrated view is essential for understanding the metabolic reprogramming that occurs in diseases like cancer, where there is a high demand for nucleotide biosynthesis to support rapid cell proliferation. nih.gov

Analysis of De Novo Nucleotide Biosynthesis and Salvage Pathways

Cells can produce nucleotides through two main routes: the de novo synthesis pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing bases and nucleosides. nih.govlibretexts.orgslideshare.net The balance between these two pathways can vary significantly depending on the cell type and metabolic state. nih.gov

This type of analysis has revealed that many tissues rely on salvage pathways to meet their nucleotide requirements, as de novo synthesis is an energy-intensive process. libretexts.orgnih.gov Understanding the regulation of these pathways is critical, as they are often targeted in cancer chemotherapy.

Quantitative Studies of Cellular Proliferation and Turnover at the Molecular Level

The rate of new DNA synthesis is a direct measure of cellular proliferation. By administering this compound and measuring its incorporation into the DNA of a cell population over time, it is possible to quantify the rate of cell division. nih.gov This stable isotope labeling approach offers a non-radioactive and sensitive method for assessing cell turnover in both in vitro and in vivo settings. thermofisher.com

This technique has been applied to study the proliferation rates of various cell types, including slow-turnover cells which are challenging to study with traditional methods like bromodeoxyuridine (BrdU) labeling. nih.gov For example, studies have used stable isotope labeling to measure the turnover of adipocytes and vascular smooth muscle cells. nih.gov Furthermore, this method can be used to assess the impact of different physiological conditions or therapeutic interventions on cell proliferation. nih.gov

The ability to precisely quantify cellular proliferation at the molecular level provides valuable insights into tissue homeostasis, development, and the progression of diseases characterized by abnormal cell growth.

Interactive Data Table: Illustrative Research Findings

Below is a hypothetical data table illustrating the type of quantitative data that can be obtained from metabolic flux analysis studies using labeled compounds.

| Cell Line | Labeled Precursor | Measured Metabolite | Isotopic Enrichment (%) | Inferred Flux |

| Cancer Cell Line A | This compound | Deoxythymidine (dTMP) | 45 | High salvage pathway activity |

| Normal Fibroblast | This compound | Deoxythymidine (dTMP) | 15 | Low salvage pathway activity |

| Cancer Cell Line B | ¹³C-Glucose | Ribose-5-phosphate | 80 | High pentose phosphate pathway flux |

| Cancer Cell Line B | ¹⁵N-Glutamine | Glutamate | 90 | High glutamine utilization |

Development of Research Models and Methodological Innovations in 2 Deoxyuridine 15n2 Studies

Application in In Vitro Cellular Systems and Cell Culture Models

The application of 2'-Deoxyuridine-15N2 in in vitro models provides a controlled environment to dissect complex cellular processes. Stable isotope labeling with compounds like this compound is a powerful technique for investigating the structure, dynamics, and function of nucleic acids. isotope.com In these systems, the isotopically labeled nucleoside is introduced into the cell culture medium. silantes.com Cells actively transport the labeled deoxyuridine inside, where cellular machinery phosphorylates it to 2'-deoxyuridine (B118206) triphosphate. This labeled triphosphate then serves as a precursor for DNA synthesis, effectively tagging newly synthesized DNA strands. silantes.comnih.gov

This metabolic labeling strategy allows researchers to trace the fate of the labeled nitrogen atoms through various metabolic and repair pathways. For instance, studies have utilized 15N-enriched uridine (B1682114) in human cell lines like U2OS to monitor the kinetics of DNA replication and the subsequent removal of incorporated bases through repair mechanisms. nih.gov By tracking the incorporation and washout of the 15N label in thymidine (B127349) (a downstream product of uridine metabolism) over time, researchers can quantify the rate of DNA turnover and repair. nih.gov The use of human embryonic kidney (HEK) 293 cells has also been a model for studying processes like uracil (B121893) incorporation into DNA following the inhibition of thymidylate synthase, a scenario where labeled deoxyuridine could serve as an invaluable tracer. nih.gov The non-radioactive nature of stable isotopes makes them particularly suitable for real-time observations in living cells. silantes.com

| Cell Line | Isotope Strategy | Research Focus | Key Findings | Reference |

|---|---|---|---|---|

| U2OS (Human Osteosarcoma) | Metabolic labeling with 15N2-Uridine | DNA replication and repair kinetics | Demonstrated the ability to track the incorporation and subsequent washout of the isotope label from DNA, providing quantitative data on replication and repair rates. | nih.gov |

| HEK 293 (Human Embryonic Kidney) | (Model System) Inhibition of Thymidylate Synthase | Uracil incorporation into DNA | Established as a model to study the consequences of increased dUTP pools, where a 15N2-deoxyuridine tracer could quantify uracil incorporation. | nih.gov |

| General Cell Cultures | Metabolic labeling with 15N or 13C labeled precursors | Metabolic flux analysis and quantitation | Stable isotopes are widely used as tracers for quantitation during drug development and to trace molecular pathways within biological systems. | silantes.commedchemexpress.com |

Utilization in In Vivo Animal Models for Mechanistic Metabolic Research

Expanding from in vitro systems, in vivo animal models offer a systemic perspective on the metabolism and biodistribution of this compound and its analogues. While direct studies specifying the use of this compound in animals are specific to particular research questions, numerous studies with analogous labeled compounds establish the methodology's power. The fundamental principle involves administering the labeled compound to an animal model, such as a mouse, and subsequently tracking its distribution and incorporation into various tissues and metabolic products. medchemexpress.comnih.gov

For example, radiolabeled analogues like 5-[125I]iodo-2'-deoxyuridine have been used in tumor-bearing nude mice to investigate biodistribution for cancer diagnosis. nih.gov These studies revealed high and specific uptake in tumors and other rapidly dividing tissues, which could be inhibited by an excess of thymidine, demonstrating the specificity of the uptake via the nucleotide salvage pathway. nih.gov Similarly, pharmacokinetic studies in mice have been conducted to measure the concentration of deoxyuridine analogues in plasma and brain tissue, establishing their ability to cross biological barriers like the blood-brain barrier. medchemexpress.comresearchgate.net The use of stable isotope-labeled precursors, such as 15N-labeled nitrate, has been employed in global isotope metabolomics to trace nitrogen assimilation pathways system-wide. nih.gov These approaches provide a framework for using this compound in animal models to non-invasively study DNA synthesis, cell proliferation, and nucleotide metabolism in the context of diseases like cancer or neurodegenerative disorders. medchemexpress.com

| Animal Model | Compound Studied (Analogue) | Research Focus | Key Findings | Reference |

|---|---|---|---|---|

| Tumor-bearing Nude Mice | 5-[125I]iodo-2'-deoxyuridine | Biodistribution and tumor uptake | Showed high and specific uptake of the labeled compound in tumor and dividing tissues, which was competitively inhibited by thymidine. | nih.gov |

| Aβ25-35-induced Mice | 2'-Deoxyuridine | Pharmacokinetics and central nervous system effects | Demonstrated that 2'-Deoxyuridine can cross the blood-brain barrier and accumulate in the hippocampus. | medchemexpress.com |

| Mice | Gemcitabine (dFdC) and its metabolite (dFdU) | Pharmacokinetics | Quantified the levels of the deoxyuridine analogue (dFdU) in plasma and brain tissue, providing crucial data for preclinical studies. | researchgate.net |

Advancements in Data Processing and Computational Approaches for Isotopic Data Analysis

The large and complex datasets generated from stable isotope tracing studies necessitate sophisticated data processing and computational tools for analysis and interpretation. The raw data, typically acquired via liquid chromatography-mass spectrometry (LC-MS), consists of thousands of detected peaks, each characterized by a mass-to-charge ratio (m/z), retention time, and intensity. osti.gov

Initial data processing often involves open-source software like XCMS and mzmine3, which perform feature detection, alignment, and quantification of peaks across different samples. nih.govdoe.gov A critical step in isotopic data analysis is the confident identification of metabolites. Specialized databases like isoMETLIN have been developed specifically to identify metabolites that have incorporated stable isotopes, such as 15N. scripps.edu Users can search this database using the measured m/z values to find putative matches for labeled compounds. scripps.edu

More advanced computational workflows have been developed to improve annotation. The Peak Annotation and Verification Engine (PAVE), for example, is a strategy that combines data from cells grown in both 13C and 15N labeled media. osti.gov This dual-labeling approach allows algorithms to definitively identify biologically derived peaks and assign their correct carbon and nitrogen atom counts, significantly improving the accuracy of metabolite annotation. osti.gov Following peak identification and annotation, statistical methods are employed for biological interpretation. Multivariate techniques such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are used to visualize and classify samples based on their isotopic profiles, revealing patterns related to the metabolic state. nih.govfrontiersin.org For more quantitative analyses, Bayesian mixing models can be applied to infer the contributions of different sources to a given metabolic pool. google.com

| Tool/Approach | Primary Function | Relevance to Isotopic Data Analysis | Reference |

|---|---|---|---|

| XCMS / mzmine3 | LC-MS Data Processing | Performs feature detection, retention time correction, and alignment of mass spectrometry data to identify isotope labeling patterns. | nih.govdoe.gov |

| isoMETLIN | Isotope-based Metabolite Database | Facilitates the identification of labeled metabolites by allowing searches of computed isotopologues based on m/z and the specific isotope (e.g., 15N). | scripps.edu |

| PAVE (Peak Annotation and Verification Engine) | Metabolite Annotation Workflow | Integrates 13C and 15N labeling data to improve the identification of biological peaks and the assignment of elemental formulas. | osti.gov |

| Principal Component Analysis (PCA) / Hierarchical Cluster Analysis (HCA) | Multivariate Statistical Analysis | Reduces the dimensionality of complex datasets and classifies samples based on their isotopic signatures to reveal metabolic differences. | frontiersin.org |

Future Perspectives in 2 Deoxyuridine 15n2 Research

Emerging Methodologies for Enhanced Isotopic Tracing

The utility of 2'-Deoxyuridine-15N2 as a tracer is intrinsically linked to the analytical methods available for its detection and quantification. The future of isotopic tracing is moving towards greater sensitivity, higher throughput, and the ability to probe metabolic activities at the single-cell level.

Stable isotope tracing is a powerful technique for investigating the pathways and dynamics of biochemical reactions within biological systems. nih.gov It involves labeling specific atoms within molecules, such as nitrogen in this compound, with stable isotopes like ¹⁵N. nih.gov By tracking these labeled atoms, researchers can gain insights into processes like nutrient utilization and biosynthesis. nih.gov

One of the most significant advancements is in the field of mass spectrometry (MS). High-resolution mass spectrometry (HRMS) is now a cornerstone for studying stable isotope labeling in metabolomics. mdpi.com Modern instruments can reliably separate and detect isotopically labeled compounds from their unlabeled counterparts based on minute mass differences, which is crucial for tracing the metabolic fate of this compound. mdpi.comnih.gov The development of the Orbitrap IQ-X mass spectrometer, for instance, provides extremely high-resolution mass measurement, which not only helps in confident identification of molecules but also in tracing the fate of isotopes like ¹⁵N even when they are present in small amounts after dilution in metabolic pathways. ukri.org

Furthermore, techniques that combine stable isotope labeling with advanced imaging are set to revolutionize the field. NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) is a high-resolution imaging technique that can visualize the distribution of isotopes within a single cell with a spatial resolution as fine as 50nm. researchgate.netaip.org This allows researchers to see where this compound is incorporated into the DNA of individual cells, providing a direct link between metabolic activity and cellular morphology. researchgate.net For example, NanoSIMS has been used to trace the uptake of ¹⁵N-labeled compounds, revealing metabolic heterogeneity even within a population of seemingly identical cells. nih.gov A similar approach using ¹⁵N-uridine, a close analog of deoxyuridine, has successfully mapped newly synthesized RNA within the cell nucleus, demonstrating the power of this technique to track nucleotide metabolism at a subcellular level. nih.gov

Another emerging methodology is the enhancement of isotope-based tracing through improved analytical workflows. This includes the development of new software for analyzing complex datasets from isotope labeling experiments and the use of multiple labeling strategies (e.g., combining ¹⁵N and ¹³C labels) to track different parts of a molecule simultaneously. nih.govchempep.com These advancements will allow for more detailed and dynamic studies of how this compound is utilized in DNA synthesis and repair.

| Methodology | Description | Relevance for this compound |

| High-Resolution Mass Spectrometry (HRMS) | Analytical technique that measures the mass-to-charge ratio of ions with high accuracy, allowing differentiation between isotopologues. mdpi.com | Enables precise quantification of ¹⁵N enrichment in metabolites derived from this compound, facilitating metabolic flux analysis. nih.govukri.org |

| NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) | An imaging mass spectrometry technique that provides isotopic maps of a sample surface at subcellular resolution (down to 50 nm). researchgate.netaip.org | Allows direct visualization of this compound incorporation into the nuclear DNA of individual cells, linking metabolism to spatial location. researchgate.netnih.govnih.gov |

| Multi-Isotope Labeling | The use of multiple stable isotopes (e.g., ¹³C, ¹⁵N, ²H) simultaneously to trace different atoms within a molecule or pathway. chempep.comcreative-proteomics.com | Could be used with 2'-Deoxyuridine-[¹³C,¹⁵N2] to simultaneously track both the pyrimidine (B1678525) ring (via ¹⁵N) and the deoxyribose sugar (via ¹³C). |

| Advanced Data Analysis Software | Computational tools designed to process, analyze, and visualize complex data from stable isotope tracing experiments. nih.gov | Essential for deconvoluting complex mass spectra and calculating metabolic flux rates from this compound tracing data. nih.govfrontiersin.org |

Integration with Multi-Omics Approaches in Mechanistic Biology

The future of biological research lies in the integration of multiple layers of information to create a holistic picture of cellular function. "Multi-omics" refers to the combined analysis of data from genomics, transcriptomics, proteomics, and metabolomics. oup.comfrontiersin.org Stable isotope tracing with compounds like this compound is poised to become a critical component of this integrative approach, adding a dynamic functional layer to otherwise static snapshots of the cellular state.

By providing this compound to cells or organisms, researchers can trace its incorporation into the DNA (the genome) and measure the rate of DNA synthesis and turnover. When this metabolic flux data is combined with other omics data, it can lead to powerful new insights. For instance:

Integrating with Transcriptomics: By correlating the rate of this compound incorporation with RNA sequencing (RNA-seq) data, researchers can identify the genes and signaling pathways that are activated or repressed in states of high or low DNA replication. This can help uncover the regulatory networks that control cell proliferation. cd-genomics.com

Integrating with Proteomics: Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can reveal changes in the abundance of proteins involved in DNA synthesis, repair, and cell cycle control. nih.gov Combining this with this compound tracing can directly link the expression levels of key enzymes (e.g., thymidylate synthase) to their actual metabolic activity in the cell. nih.gov

Integrating with Metabolomics: Untargeted metabolomics provides a snapshot of all the small molecules in a cell. nih.gov A study combining metabolomics with this compound tracing can reveal how the entire metabolic network of a cell shifts to support DNA synthesis, identifying potential bottlenecks or targetable pathways. This is particularly relevant in cancer research, where metabolic reprogramming is a key hallmark. nih.gov

The goal of these multi-omics integration strategies is to move beyond simple correlation and build predictive models of cellular behavior. oup.comufz.de For example, by understanding how the genome, transcriptome, proteome, and metabolome collectively influence the rate of DNA synthesis (as measured by this compound), researchers can better predict how a cancer cell might respond to a drug that targets nucleotide metabolism. The development of advanced computational tools and machine learning algorithms is crucial for analyzing and interpreting these large, complex datasets. arxiv.orgfrontiersin.org

Advancements in High-Resolution and Spatiotemporal Isotopic Analysis

A major frontier in metabolic research is understanding not just what happens in a cell, but where and when it happens. Advancements in analytical techniques are now providing unprecedented spatial and temporal resolution for isotopic tracing studies, which will greatly enhance the utility of probes like this compound.

High spatial resolution is being achieved through imaging mass spectrometry (IMS) techniques. researchgate.netnih.gov As mentioned, NanoSIMS provides nanoscale resolution, allowing researchers to pinpoint ¹⁵N enrichment within subcellular compartments like the nucleus. researchgate.netnih.gov Another powerful technique is Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) . nih.govfrontiersin.org MALDI-MSI analyzes thin tissue sections to create a 2D map showing the distribution of hundreds of molecules, including isotopically labeled ones. nih.govmdpi.com This could be used to visualize the incorporation of this compound in different regions of a tumor, distinguishing between proliferating and quiescent zones, or between tumor cells and the surrounding stromal tissue. embopress.org This spatial information is critical for understanding the heterogeneity of metabolic activity within complex biological tissues.

High temporal resolution involves tracking metabolic changes over time. Pulse-chase experiments, where cells are briefly exposed to this compound (the "pulse") and then transferred to unlabeled media (the "chase"), allow researchers to follow the fate of the labeled DNA over time. nih.gov When combined with rapid sampling and high-sensitivity mass spectrometry, these experiments can measure the kinetics of DNA synthesis and repair with high precision. mdpi.com

The combination of high spatial and temporal resolution offers a four-dimensional view of metabolism. For example, resonance Raman microscopy combined with isotope labeling has been used to monitor the production and distribution of specific metabolites within a single living cell over time. nih.gov Applying such spatiotemporal methods to this compound would allow researchers to create dynamic maps of DNA synthesis, watching in near real-time as cells respond to stimuli, undergo cell division, or react to therapeutic agents. These advanced analytical capabilities will unlock a deeper understanding of the complex and dynamic processes that govern nucleotide metabolism and genome maintenance.

| Advancement | Technique/Approach | Implication for this compound Research |

| High-Resolution Mass Measurement | Orbitrap-based Mass Spectrometry | Allows for very precise mass determination, enabling the resolution of fine isotopic structures and confident identification of ¹⁵N-labeled metabolites even at low abundance. ukri.orgresearchgate.net |

| High Spatial Resolution Imaging | MALDI-MSI, NanoSIMS | Visualizes the distribution of this compound incorporation within tissues and single cells, revealing spatial heterogeneity in DNA synthesis. researchgate.netnih.govfrontiersin.org |

| High Temporal Resolution Analysis | Pulse-Chase Experiments, Real-time Monitoring | Tracks the dynamics of DNA synthesis, turnover, and repair over time by following the ¹⁵N label from this compound. nih.govmdpi.com |

| Spatiotemporal Monitoring | Resonance Raman Microscopy, Advanced IMS | Provides a 4D view of metabolism, enabling researchers to observe where and when this compound is utilized in living systems. nih.govuniversiteitleiden.nl |

Q & A

Q. What criteria validate the use of 2'-Deoxyuridine-15N₂ in clinical research applications?

- Answer : Obtain regulatory approval for isotopic tracer studies under FDA 21 CFR Part 361.1. Validate biodistribution and excretion profiles in preclinical models using PET-CT with ¹⁸F-labeled analogs. Publish negative results to avoid selective reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.